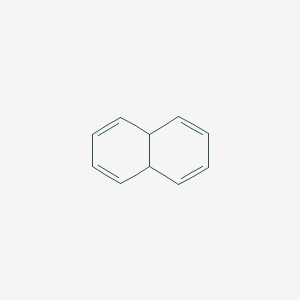

4a,8a-Dihydronaphthalene

Description

Historical Context of Dihydronaphthalene Derivatives

The study of dihydronaphthalene derivatives has a long and storied history, dating back to the early explorations of aromatic compounds and their partially saturated analogues. hathitrust.orgacs.orgacs.org These investigations were crucial in developing a deeper understanding of aromaticity, conjugation, and the reactivity of cyclic systems. Early work often focused on the synthesis and characterization of various isomers of dihydronaphthalene, laying the groundwork for more complex studies. nih.gov Over the years, the development of new synthetic methodologies and analytical techniques has allowed for the isolation and study of less stable isomers, including 4a,8a-dihydronaphthalene. chemsrc.comchemspider.com The historical development of fluorinating agents, for instance, has enabled the synthesis of specific dihydronaphthalene derivatives with unique properties. beilstein-journals.org The synthesis of various dihydronaphthalene derivatives continues to be an active area of research, with new methods being developed to create these structures for various applications. researchgate.netresearchgate.netbeilstein-journals.org

Significance of this compound as a Synthetic Intermediate

The significance of this compound in organic synthesis lies primarily in its role as a key intermediate in the synthesis of other important molecules. nih.govechemi.com One of the most notable applications is its use in the synthesis of bullvalene (B92710), a fluxional molecule famous for its rapidly rearranging structure. thieme-connect.dewhiterose.ac.ukrsc.orgslideshare.net The photoisomerization of this compound provides an efficient route to bullvalene. whiterose.ac.ukrsc.org This transformation highlights the utility of this compound as a precursor to complex, cage-like structures. Furthermore, derivatives of this compound, such as this compound-1,4-dione, are also valuable intermediates in their own right, offering a scaffold for the construction of various other organic molecules. nih.gov The ability of cis-4a,8a-dihydronaphthalene to participate in hydrogenation reactions further underscores its versatility as a synthetic tool. acs.org

Fundamental Concepts of Valence Tautomerism and Fluxionality in Relation to this compound

This compound is intrinsically linked to the fundamental concepts of valence tautomerism and fluxionality. Valence tautomers are isomers that can interconvert through the reorganization of bonding electrons, resulting in a rapid change in molecular structure. thieme-connect.de This phenomenon is often observed in molecules that can undergo pericyclic reactions with low activation barriers.

The connection between this compound and these concepts is most evident in its relationship with bullvalene. thieme-connect.deslideshare.net Bullvalene is a classic example of a fluxional molecule, meaning its atoms are in a constant state of rearrangement, leading to a dynamic equilibrium of over 1.2 million possible valence tautomers at room temperature. thieme-connect.de The synthesis of bullvalene from this compound is a practical demonstration of how a relatively simple bicyclic system can be transformed into a molecule with extraordinary dynamic properties. whiterose.ac.ukrsc.org This relationship has been crucial for studying the principles of valence tautomerism and understanding the behavior of shapeshifting molecules. thieme-connect.dewhiterose.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀ |

| Molar Mass | 130.19 g/mol nih.gov |

| CAS Number | 17344-74-0 echemi.com |

| IUPAC Name | This compound nih.gov |

| Synonyms | cis-4a,8a-dihydronaphthalene, trans-4a,8a-dihydronaphthalene nih.gov |

Table 2: Selected Research Findings on this compound Derivatives

| Derivative | Research Focus | Key Finding | Reference |

| methyl cis-4a,8a-dihydronaphthalene-4a,8a-dicarboxylate | Synthesis of bullvalenes | Can be transformed into dimethyl bullvalenedicarboxylate via photolysis. | thieme-connect.de |

| This compound-1,4-dione | Synthetic Intermediate | A versatile precursor for further chemical transformations. | nih.gov |

| cis-4a,8a-dihydronaphthalene | Hydrogenation Reactions | Capable of acting as a hydrogenating agent. | acs.org |

Structure

3D Structure

Properties

CAS No. |

17344-74-0 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

4a,8a-dihydronaphthalene |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H |

InChI Key |

VWKKDGVKAXUQEB-UHFFFAOYSA-N |

SMILES |

C1=CC2C=CC=CC2C=C1 |

Canonical SMILES |

C1=CC2C=CC=CC2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4a,8a Dihydronaphthalene and Its Derivatives

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the selectivity of biological catalysts with the practicality of chemical reactions, offering efficient pathways to complex chiral molecules under mild conditions. nih.gov This strategy has proven particularly effective for the synthesis of dihydronaphthalene derivatives.

Enzymatic Formation of Arene Oxides Precursors

The initial and crucial step in the chemoenzymatic synthesis of dihydronaphthalene derivatives from naphthalene (B1677914) is the enzymatic breaking of aromaticity to form an arene oxide intermediate. nih.govacs.org Heme-dependent enzymes, such as cytochrome P450 monooxygenases and fungal peroxygenases, catalyze the epoxidation of aromatic compounds. acs.orgtudelft.nl These enzymes are known to proceed through a short-lived arene oxide intermediate which is prone to rearrangement. acs.orgcuny.edu

Specifically, recombinant peroxygenase from Agrocybe aegerita (rAaeUPO), particularly an evolved variant named PaDa-I, has been successfully used to catalyze the epoxidation of naphthalene. nih.govacs.org This enzymatic reaction converts the stable aromatic naphthalene into the highly reactive naphthalene-1,2-oxide. tudelft.nlcuny.edu This biocatalytic epoxidation is a key advantage, as it avoids the often tedious and multi-step chemical protocols traditionally required to produce arene oxides. acs.orgbohrium.com Studies using cytochrome P-450c have shown that the enzymatic epoxidation of naphthalene is stereoselective, predominantly forming the (+)-(1R,2S)-enantiomer of the arene oxide. bohrium.com

Nucleophilic Ring-Opening Reactions

The reactive naphthalene oxide intermediate generated enzymatically can be trapped in situ by various nucleophiles. nih.govacs.org This nucleophilic ring-opening of the epoxide ring leads to the formation of trans-disubstituted dihydronaphthalene derivatives. acs.orgtudelft.nl This chemoenzymatic cascade, involving enzymatic epoxidation followed by a chemical nucleophilic attack, provides a direct route to valuable chiral synthons. nih.govsemanticscholar.org

The efficiency of this step is influenced by reaction parameters. For instance, in the reaction of naphthalene oxide with sodium azide (B81097) as the nucleophile, increasing the nucleophile concentration significantly improves the yield of the desired trans-azido alcohol product over the undesired rearranged phenol (B47542) (1-naphthol). nih.govacs.org

Table 1: Influence of Nucleophile Concentration on Product Ratio

| Entry | Nucleophile (NaN₃) Concentration (mM) | Ratio of Addition Product to Rearrangement Product |

|---|---|---|

| 1 | 50 | 0.8 : 1 |

| 2 | 100 | 1.6 : 1 |

| 3 | 200 | 3.5 : 1 |

| 4 | 400 | 7.0 : 1 |

Data sourced from studies on peroxygenase-catalyzed naphthalene epoxidation. nih.govacs.org

A range of naphthalene derivatives can serve as substrates for this reaction sequence, and various nucleophiles can be employed, demonstrating the synthetic utility of this method. nih.govsemanticscholar.org

Chemoenzymatic Pathways for Chiral Dihydronaphthalene Derivatives

The combination of stereoselective enzymatic epoxidation and subsequent nucleophilic ring-opening provides a powerful chemoenzymatic pathway to non-racemic, chiral dihydronaphthalene derivatives. nih.govacs.org These trans-disubstituted cyclohexadiene-type structures are valuable building blocks for the synthesis of natural products and active pharmaceutical ingredients. nih.gov

Using naphthalene and its substituted analogs as starting materials, this method has been used to prepare a variety of chiral dihydronaphthalenes. nih.gov For example, the PaDa-I-catalyzed epoxidation of 1-bromo-naphthalene followed by nucleophilic ring-opening with sodium azide yields the chiral product (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol. nih.govacs.org The yields for these chemoenzymatic reactions using azide as the nucleophile typically range from 19% to 75%. nih.govacs.org

Table 2: Substrate Scope for Chemoenzymatic Synthesis of Chiral Dihydronaphthalene Derivatives

| Substrate (Naphthalene Derivative) | Product | Isolated Yield (%) |

|---|---|---|

| Naphthalene | (1S,2S)-2-azido-1,2-dihydronaphthalen-1-ol | 73% |

| 1-Methoxynaphthalene | (1S,2S)-2-azido-5-methoxy-1,2-dihydronaphthalen-1-ol | 20% |

| 2-Methoxynaphthalene | (1R,2R)-2-azido-6-methoxy-1,2-dihydronaphthalen-1-ol | 35% |

| 1-Fluoronaphthalene | (1S,2S)-2-azido-5-fluoro-1,2-dihydronaphthalen-1-ol | 46% |

| 1-Chloronaphthalene | (1S,2S)-2-azido-5-chloro-1,2-dihydronaphthalen-1-ol | 26% |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for constructing complex molecular architectures. researchgate.netkyoto-u.ac.jp These methods have been applied to the synthesis of dihydronaphthalene scaffolds, often involving key cyclization or cycloaddition steps.

Enantioselective Cyclopropanation as a Key Step

A highly enantioselective intramolecular dearomative cyclopropanation of naphthalenes represents a key organocatalytic strategy for constructing polycyclic systems containing a dihydronaphthalene core. rsc.org This transformation can be efficiently promoted by chiral dirhodium catalysts, such as Rh₂(S-TBPTTL)₄, under mild conditions. rsc.org

The reaction involves an intramolecular reaction of a naphthalene-tethered diazoester, where a metal-carbene intermediate attacks the aromatic ring, leading to dearomative cyclopropanation. rsc.org This process creates a benzonorcaradiene-containing tetracyclic structure with three stereogenic centers, including two all-carbon quaternary centers, in good yields and with excellent enantioselectivity (up to 99% ee). rsc.org A wide variety of functional groups on the naphthalene ring are tolerated, including both electron-donating and electron-withdrawing substituents. rsc.org

Table 3: Enantioselective Dearomative Cyclopropanation of Naphthalenes

| Substrate Ester Group (R) | Substituent on Naphthalene Ring | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl | H | 95 | 95 |

| Ethyl | H | 96 | 95 |

| Benzyl | H | 90 | 96 |

| tert-Butyl | H | 85 | 99 |

| Methyl | 6-Methoxy | 88 | 99 |

| Methyl | 6-Cyano | 52 | 98 |

Data sourced from research on rhodium-catalyzed intramolecular dearomatization. rsc.org

Lewis Acid-Mediated Chirality-Transferring Cyclization

Lewis acid-mediated cyclization reactions provide another powerful route to dihydronaphthalene derivatives. oup.comresearchgate.net One notable method involves the ring-expansion of methyl (arylhydroxymethyl)cyclopropanecarboxylates, which can be promoted by Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂). oup.com This reaction proceeds via a highly regioselective ring-opening of the cyclopropane (B1198618) followed by a Friedel-Crafts-type cyclization to afford 1,2-dihydronaphthalene-3-carboxylic acid esters in high yields. oup.comacs.org

Table 4: Effect of Lewis Acid on Ring-Expansion to Dihydronaphthalene

| Entry | Lewis Acid (1.1 equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | TiCl₄ | rt | 43 |

| 2 | SnCl₄ | rt | 25 |

| 3 | BF₃·OEt₂ | rt | 70 |

| 4 | Yb(OTf)₃ | 83 | 90 |

| 5 | Sc(OTf)₃ | rt | 66 |

| 6 | Sc(OTf)₃ | 83 | 95 |

Reaction of methyl 2-phenyl-1-(phenylhydroxymethyl)cyclopropanecarboxylate. oup.com

Furthermore, a key strategy for asymmetric synthesis is the Lewis acid-mediated chirality-transferring 5-endo-tet-type cyclization of enantioenriched donor-acceptor cyclopropylcarbinols. researchgate.net This process allows for the synthesis of 1-aryl-1,2-dihydronaphthalenes with high enantioselectivity (97% to >99% ee), effectively transferring the stereochemical information from the starting material to the cyclized product. researchgate.net The reaction is believed to proceed predominantly via an SN1 mechanism with high trans-selectivity. researchgate.net This method is a key step in the enantioselective total synthesis of certain bioactive lignanamides. researchgate.netresearchgate.net

Metal-Catalyzed Transformations

Palladium Catalysis

Palladium-catalyzed hydrogenation is a fundamental and widely utilized method for the reduction of aromatic systems, including the conversion of naphthalenes to their partially saturated counterparts like dihydronaphthalenes. The most common catalyst employed for this transformation is palladium on a solid support, typically activated carbon (Pd/C).

This method offers a degree of selectivity, where the reaction can often be controlled to favor the formation of dihydronaphthalenes over the fully saturated decalin derivatives. The reaction conditions, such as hydrogen pressure, temperature, and solvent, play a crucial role in determining the product distribution. For instance, hydrogenation of naphthalene using Pd/C can yield 1,4-dihydronaphthalene (B28168), which can then be further hydrogenated to tetralin under specific conditions. The chemoselectivity of the hydrogenation is a key advantage, allowing for the preservation of other functional groups within the molecule. In some cases, the hydrogenation of a dihydronaphthalene derivative is a key step in a multi-step synthesis, for example, to reduce an exocyclic double bond introduced in a prior step.

Palladium catalysis has enabled the development of cascade reactions that incorporate Michael additions to construct complex molecular architectures related to the dihydronaphthalene framework. A notable example is the palladium-catalyzed intramolecular cyclization of Ugi-adducts, which proceeds through a cascade involving dearomatization and an aza-Michael addition. rsc.org This strategy allows for the rapid and efficient construction of diverse plicamine analogues, which share a structural relationship with functionalized dihydronaphthalenes. rsc.org

The general principle involves the generation of a palladium-activated species that then participates in a conjugate addition to an α,β-unsaturated system. In the context of dihydronaphthalene synthesis, this could involve the intramolecular addition of a nucleophile onto a naphthalene ring that has been activated by a palladium catalyst. The reaction is initiated by the palladium catalyst, which facilitates the dearomatization of the naphthalene system, thereby creating an activated intermediate susceptible to intramolecular Michael-type attack. This cascade process is highly efficient and atom-economical, providing access to complex polycyclic structures from relatively simple starting materials. rsc.org Furthermore, palladium-catalyzed oxyarylation reactions of dienes and alkenes can proceed through mechanisms that involve Michael-type additions, leading to the formation of various heterocyclic and carbocyclic scaffolds. researchgate.net

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of dihydronaphthalene chemistry, it is primarily used for the functionalization of pre-formed dihydronaphthalene scaffolds that bear a halide or triflate group. This reaction involves the coupling of an organoboron reagent (such as a boronic acid or a boronate ester) with the dihydronaphthalene electrophile in the presence of a palladium catalyst and a base.

This methodology has been successfully applied to the synthesis of a wide range of dihydronaphthalene derivatives. For example, a three-component reaction between N-tosylhydrazones, dihalogenated arenes, and boronic acids or their esters, catalyzed by a single palladium catalyst in a one-pot fashion, can produce highly substituted 1,1-diarylethylenes, which can be precursors or analogues to dihydronaphthalene systems. acs.org The reaction is notable for its broad substrate scope, accommodating various aryl, vinyl, and heterocyclic organoboron reagents. acs.org

The table below presents examples of Suzuki-Miyaura couplings for the synthesis of 1,1-diarylethylene derivatives, highlighting the versatility of this palladium-catalyzed transformation. acs.org

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 1,1-Diarylethylene Derivatives

| Entry | Dihaloarene | Organoboron Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,2-Dibromobenzene | Phenylboronic acid | 1-Bromo-2-(1-phenylethenyl)benzene | 75 |

| 2 | 1,3-Dichlorobenzene | 4-Methoxyphenylboronic acid | 1-Chloro-3-(1-(4-methoxyphenyl)ethenyl)benzene | 82 |

| 3 | 2,5-Dibromopyridine | Thiophene-2-boronic acid | 2-Bromo-5-(1-(thiophen-2-yl)ethenyl)pyridine | 68 |

Copper Catalysis

Copper catalysis has emerged as a valuable tool in the synthesis of dihydronaphthalene derivatives, offering alternative reactivity and selectivity compared to palladium-based systems. One significant application is the copper-catalyzed synthesis of 1,2-dihydronaphthalenes from 2-(alkynyl)benzaldehydes and alcohols. thieme-connect.com This reaction proceeds selectively and is proposed to occur via an intramolecular dehydration of the alcohol followed by a reaction with the 2-(alkynyl)benzaldehyde. thieme-connect.com The use of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), is crucial for the efficiency of the transformation. thieme-connect.com

This method provides a direct route to substituted 1,2-dihydronaphthalenes, and the conditions can be tuned to favor the formation of the thermodynamically more stable trans isomer. thieme-connect.com The reaction demonstrates good functional group tolerance and provides a straightforward entry into this class of compounds.

The following table summarizes the results of the copper-catalyzed synthesis of 1,2-dihydronaphthalene (B1214177) derivatives from various alcohols and a 2-(alkynyl)benzaldehyde. thieme-connect.com

Table 3: Copper-Catalyzed Synthesis of 1,2-Dihydronaphthalene Derivatives

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol (B129727) | 1-Methoxy-1,2-dihydronaphthalene | 85 |

| 2 | Ethanol | 1-Ethoxy-1,2-dihydronaphthalene | 88 |

| 3 | Propan-2-ol | 1-Isopropoxy-1,2-dihydronaphthalene | 75 |

Furthermore, copper catalysis has been employed in dearomative annulation reactions, such as the [3+2] cycloaddition of indoles, to generate complex polycyclic systems that can be related to dihydronaphthalene structures. researchgate.net Copper-catalyzed reactions, including those for the synthesis of functionalized dihydronaphthalenes and enantioselective transformations, highlight the versatility of this metal in modern organic synthesis. nih.govnih.gov

2

1 Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful strategy for the construction of carbon-carbon and carbon-heteroatom bonds, often proceeding without the need for pre-functionalized starting materials. nih.govcore.ac.uk These reactions are crucial in synthesizing complex molecules, including heterocyclic compounds found in natural products and pharmaceuticals. nih.gov While traditional methods like the Ullmann-Goldberg reaction (for C-O bonds) and Buchwald-Hartwig amination (for C-N bonds) are well-established, they necessitate pre-functionalized substrates. nih.gov Consequently, significant research has focused on direct C-H bond functionalization through intermolecular oxidative coupling. nih.gov

A key challenge in oxidative coupling is the inherent inertness of C-H bonds, which has led to the use of strong oxidants. nih.gov However, recent advancements have demonstrated the use of milder oxidants, including ambient air. nih.gov For instance, iron-catalyzed oxidative C-O and C-N bond formations have been achieved using air as the sole oxidant. nih.gov These reactions can provide a variety of oxygenated and aminated arylamines, as well as aminated phenols, with high yields and regioselectivity. nih.gov The choice of an appropriate additive, such as a Brønsted acid, Lewis acid, or base, is often critical for the success of these couplings. nih.gov

In the context of synthesizing dihydronaphthalene structures, oxidative coupling can be a key step. For example, the synthesis of certain polycyclic aromatic hydrocarbons (PAHs) utilizes an oxidative coupling approach. nih.gov Inspired by the amenability of resorcinol (B1680541) derivatives to form phenol trimers under chromium-catalyzed coupling conditions, a strategy for dibenzopyrene PAH synthesis was developed. nih.gov This involves the oxidative coupling of a resorcinol derivative with a nucleophilic phenol. nih.gov The success of such cyclodehydrogenation reactions is highly dependent on the structure and substitution of the PAH precursor, as the reaction is governed by the substrate/oxidant oxidation potential and can be accompanied by rearrangements. nih.gov

Furthermore, a tandem nucleophilic addition/redox isomerization/oxidative coupling sequence has been employed in the bioinspired total synthesis of tetrahydrofuran (B95107) lignans (B1203133). scispace.com This methodology can also lead to the competitive formation of dihydronaphthalene lignans. scispace.com

The table below summarizes selected examples of oxidative coupling reactions leading to or related to dihydronaphthalene synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| FePcF16 / Acid or Base | Tertiary arylamines, Phenols | Oxygenated/Aminated Arylamines, Aminated Phenols | Uses air as the sole oxidant; mild conditions. nih.gov |

| Chromium Catalyst | Resorcinol derivative, Nucleophilic phenol | Polycyclic Aromatic Hydrocarbon precursor | High-yielding cross-coupling. nih.gov |

| [Ru(p-cymene)Cl2]2 / P(OMe)3 | Aryllithiums, α,β-Unsaturated aldehydes | 1,4-Diketones (precursors to lignans) | Tandem reaction; can competitively form dihydronaphthalene lignans. scispace.com |

2 Radical Cross-Coupling Processes

Radical cross-coupling reactions have emerged as a robust method for constructing C-C and C-heteroatom bonds, providing a versatile tool for accessing complex molecular architectures. researchgate.net These processes often involve the generation of radical intermediates that can participate in subsequent coupling events.

One notable example is the visible-light-driven, copper-catalyzed three-component radical cross-coupling of oxime esters, styrenes, and boronic acids. researchgate.net This reaction proceeds through the catalytic generation of an iminyl radical from a redox-active oxime ester, which then undergoes C-C bond cleavage to produce a cyanoalkyl radical. researchgate.net This radical adds to a styrene, and the resulting benzylic radical couples with an aryl-copper(II) complex derived from a boronic acid to yield 1,1-diaryl-methane-containing alkylnitriles. researchgate.net

Iron catalysis has also been utilized in intermolecular C-N cross-coupling amination reactions involving tetrazoles, azides, and boronic acids. uva.nl This method operates through a metalloradical activation mechanism, which is distinct from traditional metal-catalyzed C-N cross-coupling pathways. uva.nl The reaction demonstrates a broad scope with respect to the tetrazole, azide, and boronic acid coupling partners. uva.nl

While direct radical cross-coupling to form the 4a,8a-dihydronaphthalene core is not explicitly detailed in the provided context, the principles of these reactions are applicable to the synthesis of its derivatives. For instance, the functionalization of a pre-existing dihydronaphthalene scaffold could potentially be achieved through such radical-based methods.

The following table highlights key aspects of relevant radical cross-coupling reactions.

| Catalyst System | Reaction Type | Key Intermediates | Scope |

| Copper / Visible Light | Three-component coupling of oxime esters, styrenes, and boronic acids | Iminyl radical, Cyanoalkyl radical, Benzylic radical | Broad range of boronic acids, including heteroaromatic ones. researchgate.net |

| Iron | Intermolecular C-N cross-coupling of tetrazoles/azides and boronic acids | Metalloradical species | Wide variety of tetrazoles, azides, and boronic acids. uva.nl |

3 Alkene Aziridination Mechanisms

Alkene aziridination is a fundamental transformation in organic synthesis, providing access to aziridines, which are valuable building blocks for nitrogen-containing compounds. cmu.educonicet.gov.ar The mechanism of metal-catalyzed aziridination has been a subject of significant investigation.

Copper-catalyzed aziridination of alkenes using [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhINTs) as the nitrene source has been studied in detail using a combination of density functional theory (DFT) calculations and kinetic experiments. cmu.eduacs.org These studies have elucidated a Cu(I)/Cu(III) catalytic cycle. cmu.eduacs.org The reaction is proposed to be zero-order in alkene, with the rate-determining step being the formation of a metallanitrene species. cmu.eduacs.org Three low-energy pathways for aziridine (B145994) formation have been identified: a nonradical concerted pathway and two stepwise pathways involving singlet or triplet biradicals. cmu.eduacs.org

The choice of ligand and catalyst precursor can influence the reaction pathway. For instance, a mechanism has been proposed for how Cu(II)-catalyst precursors can enter the primary Cu(I)/Cu(III) cycle. cmu.eduacs.org The nature of the alkene substrate can also affect the mechanism, with radical intermediates being more likely for substrates that can stabilize a radical. cmu.edu

Diastereoselective copper-catalyzed alkene aziridination can be achieved using chiral nitrenes generated from sulfonimidamides in the presence of an iodine(III) oxidant. conicet.gov.ar This approach has yielded aziridines in excellent yields, with good levels of asymmetric induction for electron-poor olefins. conicet.gov.ar Matching and mismatching effects have also been observed when using chiral copper catalysts. conicet.gov.ar

While the direct aziridination of this compound is not described, the functionalization of its derivatives containing alkene moieties is a plausible application of these methodologies.

The table below summarizes mechanistic aspects of copper-catalyzed alkene aziridination.

| Catalyst System | Nitrene Source | Proposed Catalytic Cycle | Mechanistic Features |

| Copper | PhINTs | Cu(I)/Cu(III) | Rate-determining formation of a metallanitrene; concerted and stepwise pathways. cmu.eduacs.org |

| Copper | Sulfonimidamides / I(III) oxidant | Not specified | Diastereoselective; matching/mismatching effects with chiral catalysts. conicet.gov.ar |

3 Gold Catalysis

1 Cyclization of Alkynyl Cycloheptatrienes

Gold catalysis has proven to be a powerful tool for the cyclization of enynes. beilstein-journals.orgnih.gov However, the reactivity of 7-alkynyl cycloheptatrienes under gold catalysis can be complex and lead to different products depending on the reaction conditions and the substrate. nih.govrecercat.cat In the presence of gold complexes, these substrates can behave as 1,6-enynes and undergo 6-endo-dig cycloisomerization pathways, resulting in the formation of indenes or barbaralones under oxidative conditions. nih.gov

For instance, when a 7-alkynyl cycloheptatriene (B165957) was subjected to Au(I) catalysis, it did not yield a cyclopropane product but instead reacted to form an allene. nih.gov In another example, a benzyloxy-substituted product could be transformed into an allenyl cyclopropane using a gold(I)-catalyzed retro-ene reaction. nih.govacs.org Furthermore, the reaction of a disubstituted alkynyl cyclopropane with a cationic gold(I) complex did not lead to hydroarylation but instead produced a methylnaphthalene derivative, which can be described as the product of a formal (3 + 3) cycloaddition. acs.org

The following table provides examples of gold-catalyzed reactions of alkynyl cycloheptatrienes.

| Catalyst | Substrate | Product | Reaction Type |

| Au(I) complex | 7-alkynyl cycloheptatriene | Allene | Cycloisomerization |

| Au(I) complex | Benzyloxy-substituted cyclopropane | Allenyl cyclopropane | Retro-ene reaction |

| Cationic Au(I) complex | Disubstituted alkynyl cyclopropane | Methylnaphthalene derivative | Formal (3 + 3) cycloaddition |

2 Oxidative Cyclization Pathways

Gold-catalyzed oxidative cyclizations offer an efficient route to various cyclic structures. nih.govresearchgate.net One such example is the gold-catalyzed rearrangement of propargyl esters followed by an allene-ene cyclization to afford substituted bicyclic [4.4.0] dihydronaphthalene compounds. nih.gov This transformation is based on the ligand-controlled preferential activation of the alkene over the allene, leading to the desired aromatic bicyclic structures in moderate to excellent yields. nih.gov This methodology has also been successfully applied to the synthesis of dihydroquinoline and dihydrobenzopyran structures from vinylethers and vinylamines of 1,7-enyne esters. nih.gov

Another significant application of gold-catalyzed oxidative cyclization is the reaction of cis-substituted 3-en-1-ynes. researchgate.net Using a gold complex in conjunction with 8-methylquinoline (B175542) N-oxide, a range of indanone and cyclopentenone derivatives can be synthesized from benzene- and nonbenzene-derived substrates, respectively. researchgate.net A plausible mechanism involves the initial formation of a gold-containing enol ether, which then undergoes a 1,5-hydrogen shift. Subsequent cyclization of the resulting intermediate yields the final product. researchgate.net This proposed mechanism, which avoids the formation of a gold carbene intermediate, explains the observed reactivity and the accelerating effect of an acidic C-H bond. researchgate.net

The table below summarizes key features of these gold-catalyzed oxidative cyclization reactions.

| Catalyst System | Substrate | Product | Key Mechanistic Step |

| Gold(I) with specific ligand | Propargyl esters of 1,7-enynes | Substituted dihydronaphthalenes | Ligand-controlled allene-ene cyclization. nih.gov |

| [IPrAuCl]/AgNTf2 with 8-methylquinoline N-oxide | cis-3-En-1-ynes | Indanones, Cyclopentenones | 1,5-Hydrogen shift of a gold-containing enol ether intermediate. researchgate.net |

4 Rhodium Catalysis

Rhodium catalysis has emerged as a versatile and powerful tool for the synthesis and functionalization of dihydronaphthalene derivatives, offering high levels of control over stereochemistry and regioselectivity. scholaris.caresearchgate.netrsc.org

A significant application of rhodium catalysis is in the asymmetric ring-opening (ARO) of strained bicyclic alkenes, such as oxabenzonorbornadienes. scholaris.caresearchgate.netrsc.org This methodology allows for the enantioselective addition of various nucleophiles, leading to the formation of trans-substituted dihydronaphthalene products. researchgate.net For example, the rhodium-catalyzed ARO of oxabenzonorbornadiene with phenolic nucleophiles provides access to enantioenriched, functionalized dihydronaphthalenes, which are valuable synthetic intermediates. researchgate.net Similarly, the addition of organoboronic acids or esters to oxabicyclic alkenes, catalyzed by a rhodium(I) complex, generates multiple stereocenters with high yields and excellent diastereo- and enantioselectivity under very mild conditions. rsc.org The reaction of aza- or oxa-bicyclic alkenes with indoles and pyrroles also proceeds with high yields and complete diastereoselectivity to furnish 1,2-disubstituted trans-dihydronaphthalenes. researchgate.net

Furthermore, rhodium(III) catalysis has been employed in the ring-opening addition reaction of azabenzonorbornadienes with cyclic N-sulfonyl ketimines, yielding 2-aryl dihydronaphthalene derivatives with good efficiency and excellent regioselectivity under redox-neutral conditions. rsc.org

In a different approach, rhodium(II) catalysis enables the alkynylcyclopropanation of alkenes through the decarbenation of 7-alkynyl cycloheptatrienes. nih.govrecercat.catacs.org This method circumvents the common side reactions of these substrates, such as 6-endo-dig cyclization or ring-contraction pathways that are often observed with other metal catalysts. nih.govrecercat.cat

The table below summarizes selected rhodium-catalyzed reactions for the synthesis of dihydronaphthalene derivatives.

| Catalyst Type | Reaction | Substrates | Product | Key Features |

| Rhodium(I) | Asymmetric Ring-Opening | Oxabenzonorbornadiene, Phenolic nucleophiles | Enantioenriched functionalized dihydronaphthalenes | High enantioselectivity. researchgate.net |

| Rhodium(I) | Asymmetric Addition | Oxabicyclic alkenes, Organoboronic acids/esters | Multi-stereocenter dihydronaphthalenes | Mild conditions, excellent diastereo- and enantioselectivity. rsc.org |

| Rhodium(I) | Ring-Opening/Coupling | Aza/Oxa-bicyclic alkenes, Indoles/Pyrroles | 1,2-Disubstituted trans-dihydronaphthalenes | High yields, complete diastereoselectivity. researchgate.net |

| Rhodium(III) | Ring-Opening Addition | Azabenzonorbornadienes, N-sulfonyl ketimines | 2-Aryl dihydronaphthalene derivatives | Good efficiency, excellent regioselectivity. rsc.org |

| Rhodium(II) | Alkynylcyclopropanation | 7-Alkynyl cycloheptatrienes, Alkenes | Alkynylcyclopropanes | Circumvents common side reactions. nih.govrecercat.catacs.org |

Nickel Catalysis

Nickel catalysis has proven to be a versatile and powerful tool for the construction of the dihydronaphthalene skeleton through various cycloaddition and coupling reactions.

Nickel complexes can catalyze the reductive coupling of bicyclic olefins, such as oxa- and azabicyclic alkenes, with alkyl propiolates to afford 1,2-dihydronaphthalene derivatives. iupac.org This reaction proceeds under mild conditions and with high regio- and stereoselectivity. iupac.org The mechanism involves a novel cyclization and reductive ring-opening of the bicyclic alkene. iupac.org This method is highly atom-economical and provides a convenient route to dihydronaphthalenes. iupac.org

Another approach involves the nickel-catalyzed ring-opening addition of alkenylzirconium reagents to bicyclic olefins, such as 7-oxa- and 7-azabenzonorbornadienes. acs.org This reaction, in the presence of a nickel catalyst like Ni(PPh₃)₂Cl₂ and a zinc reductant, yields cis-2-alkenyl-1,2-dihydronaphthalene derivatives in good to excellent yields. acs.org

Nickel-catalyzed [2+2+2] cocyclotrimerization reactions provide a powerful method for the construction of substituted naphthalene and dihydronaphthalene skeletons. In one example, the cocyclotrimerization of arynes with diynes, catalyzed by NiBr₂(dppe) in the presence of zinc, leads to substituted naphthalenes. thieme-connect.comthieme-connect.com While the primary product is a fully aromatic naphthalene, this methodology is foundational to the synthesis of related reduced systems.

More directly, a nickel-catalyzed three-component cycloaddition of benzynes, activated alkenes, and alkynes has been developed to synthesize dihydronaphthalenes in moderate to very good yields. thieme-connect.comresearchgate.net

Iron Complexes in Arene Exchange Reactions for Dihydronaphthalene Systems

While the provided search results primarily detail arene exchange reactions involving ruthenium and rhenium complexes, the principles can be conceptually extended to iron complexes, as group 8 elements (iron, ruthenium) exhibit similar reactivity in this context. uzh.ch Arene exchange reactions in sandwich complexes, where a coordinated arene ligand is replaced by another, offer a pathway to functionalized arene complexes. uzh.chrsc.org

Specifically, complexes like [CpRu(C₁₀H₈)]⁺ (where C₁₀H₈ is naphthalene) are known to undergo arene exchange with other arenes upon heating or irradiation. researchgate.net This lability of the naphthalene ligand allows for the synthesis of a variety of [CpRu(arene)]⁺ complexes. researchgate.net Similarly, rhenium-naphthalene complexes can undergo arene exchange facilitated by N-methylpyrrolidine (NMP). uzh.ch

Although direct examples of iron-catalyzed arene exchange to form dihydronaphthalene complexes are not prominent in the provided results, the general reactivity pattern of group 8 metal-arene complexes suggests the feasibility of such transformations. The synthesis of ruthenium(II) complexes with 1,4-dihydronaphthalene as a ligand has been reported, indicating that dihydronaphthalene can act as a stable ligand in these types of complexes. mdpi.com

Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of modern organic synthesis for constructing cyclic compounds. In the context of this compound synthesis, various modes of cycloaddition, including Diels-Alder reactions and other pericyclic processes, have been developed to afford the target bicyclic framework.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings, making it inherently suitable for synthesizing the core structure of dihydronaphthalenes. duke.edumasterorganicchemistry.com Variations of this reaction have been tailored to create the specific this compound skeleton, often with high levels of control.

The intramolecular Diels-Alder (IMDA) reaction involves a single molecule containing both the diene and dienophile moieties. masterorganicchemistry.com This strategy is highly effective for constructing fused bicyclic systems like this compound. The reaction's feasibility and the resulting ring-system's stereochemistry are heavily influenced by the length and nature of the tether connecting the diene and dienophile. When the diene and dienophile are separated by a three- or four-carbon tether, the formation of a new five- or six-membered ring, in addition to the six-membered ring from the cycloaddition itself, is favored. masterorganicchemistry.com This approach has been utilized in the convergent synthesis of complex natural products, such as himbacine derivatives, where the IMDA reaction serves as a key step in building the polycyclic core.

When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of more than one constitutional isomer is possible. masterorganicchemistry.commdpi.com Regioselective Diels-Alder reactions are those that show a strong preference for one isomer over others. masterorganicchemistry.com The synthesis of substituted dihydronaphthalenes often relies on controlling this regioselectivity. For instance, novel Diels-Alder reactions using arynes as dienophiles have been developed to react with functionalized acyclic dienes, yielding useful cis-substituted dihydronaphthalene building blocks that are otherwise difficult to access. nih.gov

The regioselectivity is governed by the electronic properties and substitution patterns of the reactants. In cycloadditions involving juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives as dienophiles, a strong internal hydrogen bond can polarize the π-system, directing the regiochemical outcome of the reaction with polar dienes. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity in the synthesis of complex dihydronaphthalene-containing antibiotics, confirming that the formation of the observed major product is favored. mdpi.com

In a departure from the classical Diels-Alder reaction, the inverse electron demand Diels-Alder (IEDDA) reaction occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org This reversal of electronic requirements expands the scope of the Diels-Alder reaction for synthesizing highly functionalized heterocycles and carbocycles. wikipedia.orgsigmaaldrich.com

A notable application is the catalytic enantioselective synthesis of chiral dihydronaphthalene derivatives. nih.gov This method uses a chiral tartaric acid catalyst to facilitate a [4+2] cycloaddition between vinylboronates (the electron-rich dienophile) and oxocarbenium ions generated in situ from isochromene acetals (the electron-poor diene component). nih.gov The reaction proceeds with excellent diastereoselectivity and high enantiomeric ratios, furnishing a variety of substituted chiral dihydronaphthalenes. nih.gov

Table 1: Enantioselective IEDDA Synthesis of Dihydronaphthalenes

| Dienophile (Vinylboronate) | Product Yield | Enantiomeric Ratio (er) |

|---|---|---|

| (E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 85% | 98.5:1.5 |

| (E)-1-(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 88% | 98:2 |

| (E)-1-(4-chlorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 82% | 97.5:2.5 |

Data sourced from a study on the tartaric acid-catalyzed cycloaddition of isochromene acetals and vinylboronates. nih.gov

While less common than [4+2] cycloadditions for this target, [2+2] cycloaddition reactions provide a unique entry to fused ring systems containing a cyclobutane (B1203170) ring. A visible-light-mediated, catalyst-free [2+2] cycloaddition has been developed for the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones. mdpi.com This reaction proceeds between various alkynes and 2-methyl-1,4-naphthoquinone under mild conditions. The process exhibits excellent regioselectivity, yielding the cis-fused product. mdpi.com This method is valued for its operational simplicity and use of visible light as a sustainable energy source. mdpi.com

Table 2: Synthesis of Dihydrocyclobuta[b]naphthalene-3,8-diones via [2+2] Cycloaddition

| Alkyne Substituent | Product | Yield |

|---|---|---|

| Phenyl | (2aS,8aS)-8a-methyl-1-phenyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 92% |

| Thiophen-2-yl | (2aS,8aS)-8a-methyl-1-(thiophen-2-yl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 91% |

| Pentyl | (2aS,8aS)-8a-methyl-1-pentyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 96% |

| Diphenyl | (2aS,8aS)-2a-methyl-1,2-diphenyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | 83% |

Data represents yields from the visible-light-mediated [2+2] cycloaddition. mdpi.com

A sophisticated, modular approach to densely functionalized dihydronaphthalenes has been established using a one-pot sequence initiated by a [3+2] dipolar cycloaddition. duke.eduacs.org The process begins with the photoredox activation of epoxides to generate transient carbonyl ylides. acs.org These reactive 1,3-dipoles undergo a concerted [3+2] cycloaddition with a suitable dipolarophile, such as dimethyl fumarate, to provide a tetrahydrofuran or 2,5-dihydrofuran (B41785) intermediate. duke.eduacs.org

Crucially, within the same reaction vessel, an acid-promoted rearrangement of this five-membered ring intermediate is triggered. acs.org This rearrangement proceeds through a para-quinone-methide intermediate, followed by an intramolecular Friedel-Crafts arylation and dehydration, ultimately furnishing the dihydronaphthalene scaffold. acs.org This powerful redox-neutral sequence allows for the rapid construction of complex aryltetralin and dihydronaphthalene lignans from simple starting materials. duke.eduacs.org The regioselectivity of the initial cycloaddition can be influenced by factors such as anionic charge localization and temperature control, particularly when using α-cyano epoxides. chemrxiv.orgnih.gov

[4+2] Cycloaddition using Isochromene Acetals

A notable advancement in the synthesis of dihydronaphthalene derivatives involves the [4+2] cycloaddition (Diels-Alder reaction) of isochromene acetals. These reactions leverage the reactivity of isochromene acetals as the diene component, reacting with various dienophiles to construct the dihydronaphthalene skeleton.

One powerful example is the enantioselective [4+2] cycloaddition of isochromene acetals with vinylboronates, catalyzed by (+)-tartaric acid in combination with a holmium triflate co-catalyst. acs.orgnih.gov This method provides access to chiral dihydronaphthalenes with high enantiomeric and diastereomeric purities. The reaction tolerates a variety of substituents on the isochromene acetal, affording the desired products in good yields. acs.orgnih.gov The use of a readily available and environmentally friendly chiral catalyst like tartaric acid makes this a particularly attractive approach for asymmetric synthesis. acs.orgnih.gov

The versatility of isochromene acetals in [4+2] cycloadditions extends to their reactions with other C-C double or triple bonds, followed by a bridge-opening step to yield naphthalenes or their partially reduced forms like di- and tetrahydronaphthalenes.

Table 1: Enantioselective [4+2] Cycloaddition of Isochromene Acetals and Vinylboronates acs.orgnih.gov

| Entry | Isochromene Acetal | Vinylboronate | Product | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

| 1 | 1a | 2a | 10a | 85 | 98:2 | >99:1 |

| 2 | 1b | 2a | 10b | 82 | 97:3 | >99:1 |

| 3 | 1c | 2a | 10c | 78 | 96:4 | >99:1 |

| 4 | 1d | 2a | 10d | 80 | 95:5 | >99:1 |

| 5 | 1a | 11 | 12a | 82 | 98.5:1.5 | >99:1 |

| 6 | 1f | 11 | 12b | 75 | 98:2 | >99:1 |

[6+2] Cycloaddition Precursors for Dihydronaphthalene

Higher-order cycloadditions, such as the [6+2] cycloaddition, offer an efficient route to eight-membered ring systems, which can serve as precursors to dihydronaphthalene frameworks through subsequent transformations. These reactions typically involve the reaction of a 6π-electron system, like a cycloheptatriene or cyclooctatriene, with a 2π-electron component such as an alkene or alkyne. nih.govyoutube.com

Transition metal catalysis, particularly with rhodium complexes, has been instrumental in promoting [6+2] cycloadditions. nih.gov For instance, rhodium(I) catalysts can facilitate the reaction between cycloheptatriene and various alkynes. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While a simple rhodium chloride complex may show low activity at moderate temperatures, the use of additives like copper(I) iodide or switching to a [Rh(COD)Cl]₂ catalyst can significantly improve the yield of the cycloadduct. nih.gov

While not a direct synthesis of the this compound core, these [6+2] cycloaddition products, which are bicyclic systems containing an eight-membered ring, can be envisioned as strategic precursors that can be further elaborated to generate the dihydronaphthalene structure.

Photochemical Synthesis Routes

Photochemistry provides a powerful and often unique avenue for the synthesis of complex molecular architectures, including this compound and its derivatives. By accessing excited electronic states, photochemical reactions can overcome the high activation barriers associated with ground-state thermal processes.

Photoisomerization of Cyclooctatetraene (B1213319) Dimers

An intriguing photochemical route to the this compound skeleton involves the photoisomerization of cyclooctatetraene dimers. Historically, the synthesis of bullvalene (B92710), a fluxional molecule with a fluctuating structure, was serendipitously discovered through the photochemistry of cyclooctatetraene dimers. A key step in a later, more rational synthesis of bullvalene developed by the von Doering group is the ultraviolet (UV) irradiation of cis-4a,8a-dihydronaphthalene. This dihydronaphthalene itself was prepared via the thermal decomposition of a cyclooctatetraene dimer. This highlights a photochemical transformation where this compound is a central intermediate.

Photocyclization of Alkenes and Arenes to Dihydronaphthalenes

The photocyclization of molecules containing both alkene and arene functionalities is a versatile method for constructing dihydronaphthalene systems. mdpi.com These reactions often proceed through a 6π-electrocyclization mechanism. For example, the irradiation of 1-aryl-1,3-butadienes can lead to the formation of dihydronaphthalene derivatives. mdpi.com In the absence of an oxidizing agent, the reaction can be terminated at the dihydronaphthalene stage. For instance, the photocyclization of a 1-aryl diene can form an intermediate 1,8a-dihydronaphthalene (B14525316), which upon further irradiation, can isomerize to a more stable 1,4-dihydronaphthalene via a 1,3-hydrogen shift. mdpi.com The specific substitution pattern and reaction conditions dictate the final product and its regiochemistry.

Photoredox Activation Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. This strategy has been successfully applied to the synthesis of dihydronaphthalene derivatives through innovative reaction cascades.

One such approach involves the photoredox activation of epoxides to generate carbonyl ylides. acs.orgnih.govresearchgate.netchemrxiv.orgchemrxiv.org These ylides can then undergo a [3+2] dipolar cycloaddition with a suitable dipolarophile. The resulting tetrahydrofuran intermediate can then be subjected to an acid-promoted rearrangement in the same reaction vessel to afford densely functionalized dihydronaphthalenes. acs.orgnih.gov This one-pot protocol is highly modular, allowing for the synthesis of a diverse range of dihydronaphthalene lignans. acs.orgnih.gov

Another innovative photoredox-catalyzed method involves a dual carbon-carbon bond cleavage of methylenecyclopropanes and cycloketone oximes, with the insertion of sulfur dioxide, to synthesize 2-cyanoalkylsulfonylated 3,4-dihydronaphthalenes. rsc.orgdntb.gov.ua This complex transformation proceeds through a radical pathway involving the formation of an iminyl radical, C-C bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, a second C-C bond cleavage, and finally, an intramolecular cyclization to form the dihydronaphthalene ring system. rsc.orgdntb.gov.ua

Furthermore, the combination of visible-light photoredox catalysis and cobalt catalysis has enabled the direct single-electron oxidation of methylenecyclopropanes for the construction of 4-aryl-1,2-dihydronaphthalene derivatives. rsc.orgresearchgate.net

Table 2: Photoredox-Catalyzed Synthesis of Dihydronaphthalenes from Epoxides acs.org

| Entry | Epoxide | Dipolarophile | Dihydronaphthalene Product | Yield (%) |

| 1 | Aryl Epoxide 1 | Dimethyl Fumarate | Dihydronaphthalene A | 75 |

| 2 | Aryl Epoxide 2 | Dimethyl Fumarate | Dihydronaphthalene B | 68 |

| 3 | Aryl Epoxide 3 | Dimethyl Fumarate | Dihydronaphthalene C | 82 |

| 4 | Aryl Epoxide 4 | Dimethyl Fumarate | Dihydronaphthalene D | 71 |

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of dihydronaphthalenes is of paramount importance, as the biological activity of many natural products and pharmaceuticals is highly dependent on their three-dimensional structure.

Chiral catalysts have been extensively employed to control the stereochemical outcome of reactions leading to dihydronaphthalenes. As mentioned previously, tartaric acid can be used as a chiral catalyst for the enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates. nih.gov Another approach utilizes chiral phosphoric acids as Brønsted acid catalysts to promote enantioselective reactions of isobenzopyrylium ions, which are precursors to dihydronaphthalenes. acs.org This method achieves excellent asymmetric induction without the need for a directing group or a metal catalyst, which were previously required. acs.org

The synthesis of dihydronaphthalene derivatives with specific stereocenters has also been achieved through other catalytic systems. For example, chiral dirhodium(II) carboxylate catalysts are effective in promoting highly diastereoselective and enantioselective C-H functionalization of 1,2-dihydronaphthalenes. mdpi.com Furthermore, palladium-catalyzed asymmetric addition of arylboronic acids to cyclic enones, which can be generated from intramolecular [2+2] cycloadditions of allenes with alkynes, provides access to chiral dihydronaphthalenes with excellent enantioselectivities. pku.edu.cn

The asymmetric epoxidation of 1,2-dihydronaphthalene using chiral salen complexes has also been studied, demonstrating the influence of the catalyst structure and reaction medium on the stereoselectivity of the reaction. ethz.ch These methodologies provide a powerful toolkit for the synthesis of enantiomerically enriched dihydronaphthalene building blocks for the construction of complex chiral molecules. researchgate.netresearchgate.net

Control of Diastereoselectivity in Dihydronaphthalene Formation

The relative stereochemistry of substituents on the dihydronaphthalene core is crucial for its biological activity and its utility as a chiral building block. Several methodologies have been developed to control the diastereoselectivity during the formation of this framework.

One effective method involves the aryne Diels-Alder reaction . The cycloaddition of arynes with functionalized acyclic dienes can produce cis-substituted dihydronaphthalenes with good yields. nih.gov This approach is particularly valuable for accessing substitution patterns that are difficult to obtain through other synthetic routes. The use of chiral auxiliaries on the diene has been shown to provide excellent diastereoselectivity. nih.gov For instance, Oppolzer's sultam has been successfully employed as a chiral auxiliary in an asymmetric aryne cycloaddition with an acyclic diene, achieving high diastereoselectivities. nih.gov

Another powerful technique is the light-driven [4+2] cycloaddition , which can be performed in a microfluidic photoreactor (MFP). This method allows for the diastereoselective synthesis of highly functionalized tetracyclic systems containing the dihydronaphthalene core from coumarins and photoenol intermediates. beilstein-journals.org The reactions often proceed in high yields and with virtually complete diastereocontrol. beilstein-journals.org The diastereoselectivity of the aryne Diels-Alder reaction can also be influenced by conformational effects, which can be manipulated to achieve both high yields and high diastereomeric ratios. scholaris.ca

Furthermore, the diastereoselective ring-opening of fully substituted cyclopropanes via intramolecular Friedel-Crafts alkylation presents another pathway to dihydronaphthalenes. This method allows for the creation of products as single diastereoisomers. researchgate.net

Table 1: Diastereoselective Synthesis of Dihydronaphthalene Derivatives

| Reaction Type | Reactants | Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Light-driven [4+2] Cycloaddition | Coumarin & Photoenol Intermediate | Microfluidic Photoreactor (MFP) | >20:1 | Up to >98% | beilstein-journals.org |

| Asymmetric Aryne Cycloaddition | Aryne & Acyclic Diene with Chiral Auxiliary | Oppolzer's Sultam | Excellent | Good | nih.gov |

| Ring-Opening of Cyclopropane | Substituted Cyclopropane | Lewis Acid | Single Diastereoisomer | 50-58% | researchgate.net |

Enantiomeric Excess Control in Catalytic Reactions

Achieving high enantiomeric excess (ee) is a primary goal in modern asymmetric synthesis. For dihydronaphthalene derivatives, catalytic reactions are the cornerstone of enantiocontrol.

Dirhodium(II)-catalyzed asymmetric cycloisomerization of azaenynes represents a sophisticated strategy. researchgate.net This reaction proceeds through the formation of a rhodium carbene species, followed by an asymmetric C-H insertion, to furnish dihydrofuran derivatives with central chirality, which can then be converted to axially chiral systems. researchgate.net

Another approach involves the desymmetrization of meso oxabicyclic systems . A cationic Rhodium/t-Bu-Josiphos catalyst has been developed for the intramolecular cyclization and ring-opening of these meso compounds, delivering polycyclic dihydronaphthalene products in excellent yield and high enantiomeric excess. scholaris.ca A regiodivergent resolution using this catalytic system can provide pairs of enantiomerically enriched dihydronaphthalenes from a single racemic starting material. scholaris.ca

The asymmetric epoxidation of 1,2-dihydronaphthalene using Cr(salen) complexes as catalysts has also been studied. The enantioselectivity of these reactions can be influenced by factors such as the choice of solvent and the specific structure of the catalyst. ethz.ch For example, a reversal of stereoselectivity was observed when the reaction medium was changed from dichloromethane (B109758) (DCM) to 2H,3H-decafluoropentane. ethz.ch

Table 2: Enantioselective Catalytic Reactions for Dihydronaphthalene Synthesis

| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cationic Rh/t-Bu-Josiphos | Desymmetrization/Ring-Opening | Meso Oxabicyclic Alkene | Excellent | scholaris.ca |

| Dirhodium(II) Complex | Asymmetric Cycloisomerization | Azaenyne | Good | researchgate.net |

| Cr(salen) Complex | Asymmetric Epoxidation | 1,2-Dihydronaphthalene | 40-50% | ethz.ch |

Central-to-Axial Chirality Transfer

A refined strategy in asymmetric synthesis is the transfer of a pre-existing chirality from a stereocenter to a chiral axis. This central-to-axial chirality transfer is a powerful method for constructing axially chiral biaryl compounds, which are privileged structures in many chiral ligands and natural products. researchgate.net

In the context of dihydronaphthalene-related structures, this has been demonstrated through the conversion of centrally chiral molecules into axially chiral ones. One reported method involves a dirhodium(II)-catalyzed atroposelective cycloisomerization that first creates dihydrofuran derivatives with central chirality. researchgate.net Subsequent oxidative dehydrogenation with an oxidant like DDQ converts this central chirality into axial chirality, yielding axially chiral 3-isoindazolyl naphthofurans with good enantioselectivity. researchgate.net

Another innovative approach utilizes the formation of exocyclic dihydronaphthalenes. researchgate.net These intermediates, which possess central chirality, can be isomerized to form axially chiral compounds. This strategy has been successfully applied to the synthesis of axially chiral chalcones through a stepwise asymmetric vinylogous domino double-isomerization using secondary amine catalysis. The formation of the exocyclic dihydronaphthalene is critical for establishing the final axial chirality. researchgate.net This methodology provides a novel pathway to various aryl and heteroaryl axially chiral compounds. researchgate.net

Retrosynthetic Analysis of this compound Building Blocks

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the core structure of this compound, the most logical disconnection is across the C4a-C8a bond and the adjacent double bond system, which points to a cycloaddition reaction as the key forward synthetic step.

Primary Disconnection: Diels-Alder Reaction

The most prominent retrosynthetic disconnection of the this compound ring system suggests a [4+2] cycloaddition, or Diels-Alder reaction.

Target: this compound

Disconnection: [4+2] Cycloaddition

Precursors: A suitable diene and a dienophile .

Specifically, this retrosynthesis leads back to a substituted benzene (B151609) ring acting as the dienophile precursor (via an aryne intermediate) and a 1,3-diene.

Retrosynthetic Pathway:

This compound: The core structure featuring the key C4a-C8a bond.

[4+2] Cycloaddition: Disconnecting the C4a-C5 and C8-C8a bonds (or equivalent bonds in a substituted system) reveals the two key components.

Aryne and Diene: The analysis points to an aryne (a highly reactive benzyne (B1209423) intermediate) as the dienophile and a substituted 1,3-diene as the four-carbon component. The synthesis of dihydronaphthalenes via aryne Diels-Alder reactions is a well-established method that validates this retrosynthetic approach. nih.gov Functionalized acyclic dienes can be employed to install various substituents on the final product. nih.gov

This retrosynthetic strategy is highly convergent and allows for the rapid assembly of the dihydronaphthalene core. The choice of substituents on both the aryne precursor (e.g., ortho-disubstituted benzene derivatives) and the diene allows for access to a wide range of functionalized this compound derivatives. Furthermore, by employing chiral dienes or chiral auxiliaries, this strategy can be rendered asymmetric, providing enantiomerically enriched products. nih.gov

Alternative retrosynthetic approaches could involve ring-closing metathesis (RCM) of a suitable diene-containing precursor attached to a benzene ring, or intramolecular alkylation strategies, such as the Friedel-Crafts type reaction seen in the ring-opening of cyclopropanes. researchgate.net

Reactivity and Mechanistic Investigations of 4a,8a Dihydronaphthalene

Pericyclic Reactions

Pericyclic reactions represent a major class of concerted chemical transformations and are crucial for understanding the synthesis and reactivity of 4a,8a-dihydronaphthalene. The primary pathways discussed herein involve electrocyclic reactions for its formation and sigmatropic rearrangements for its isomerization.

Electrocyclic reactions are intramolecular pericyclic processes that result in the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. The formation of the this compound core from annulene precursors is a classic example of this reaction type.

The synthesis of this compound can be achieved through the 6-π electrocyclization of specific isomers of researchgate.netannulene. nih.govresearchgate.net This process involves the rearrangement of three conjugated double bonds within the ten-membered ring to form a new σ-bond between the C4a and C8a positions, yielding the bicyclic dihydronaphthalene structure.

While the prompt specifies liverpool.ac.ukannulenes, the scientific literature extensively documents the 6-π electrocyclization pathway to this compound originating from researchgate.netannulene isomers. researchgate.netnih.govresearchgate.net This reaction serves as a well-studied model for this class of transformation. The reaction is thermally allowed and proceeds through a concerted mechanism, where bond formation and rehybridization of the involved carbon atoms occur simultaneously. nih.gov

The stereochemical outcome of the electrocyclization is critically dependent on the geometric configuration of the starting researchgate.netannulene isomer. researchgate.netresearchgate.net Quantum-chemical studies have elucidated the distinct pathways for all-cis, mono-trans, and double-trans isomers. nih.gov

Mono-trans researchgate.netannulene: This isomer readily undergoes electrocyclization to preferentially form trans-4a,8a-dihydronaphthalene. This reaction is consistent with experimental observations. nih.govresearchgate.net

All-cis researchgate.netannulene: The direct disrotatory electrocyclization of the all-cis isomer is kinetically slow. psgcas.ac.in Instead, the reaction proceeds through a more complex, stepwise mechanism. It first undergoes a bond-shifting event to form a naphthalene-like conformation of double-trans researchgate.netannulene. This intermediate then rapidly cyclizes to yield cis-4a,8a-dihydronaphthalene. nih.govresearchgate.net

Double-trans researchgate.netannulene: The azulene-like conformation of this isomer can quickly electrocyclize to form cis-4a,8a-dihydronaphthalene. nih.gov

The following table summarizes the relationship between the annulene isomer and the resulting dihydronaphthalene product.

| Starting researchgate.netAnnulene Isomer | Predominant Product Isomer | Mechanistic Pathway |

| Mono-trans | trans-4a,8a-Dihydronaphthalene | Direct Electrocyclization |

| All-cis | cis-4a,8a-Dihydronaphthalene | Bond-shifting followed by Electrocyclization |

| Double-trans | cis-4a,8a-Dihydronaphthalene | Direct Electrocyclization |

The formation of this compound from annulenes is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of pericyclic reactions based on the conservation of orbital symmetry. pitt.eduCurrent time information in Bangalore, IN. The key reaction is a 6-π electron electrocyclization.

According to the rules for thermal electrocyclic reactions, a system with 4n+2 π-electrons (where n=1, for a total of 6 electrons) will proceed via a disrotatory mode. pitt.eduresearchgate.net In a disrotatory closure, the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond. This mode of ring closure is symmetry-allowed for a thermal 6-π electron reaction and explains the observed formation of this compound. psgcas.ac.in While the disrotatory path is thermally allowed for all isomers, kinetic factors and the need for conformational changes, as seen in the all-cis case, determine the actual reaction pathway and rate. nih.govpsgcas.ac.in

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system to a new position. researchgate.net These reactions are crucial in understanding the interconversion of dihydronaphthalene isomers.

Once formed, dihydronaphthalene systems can undergo further isomerization through sigmatropic rearrangements, most notably 1,5-hydrogen shifts. These shifts are thermally allowed suprafacial migrations, where a hydrogen atom moves from one end of a five-atom conjugated system to the other.

Research has shown that o-quinodimethane intermediates, generated thermally, can cyclize to form dihydronaphthalenes which then undergo regioselective 1,5-hydrogen shifts. For instance, an intermediate with cis-CO₂Me groups undergoes a regioselective 1,5-hydrogen shift to yield a specific cis-dihydronaphthalene isomer. In contrast, the corresponding trans-isomer can give rise to a mixture of products resulting from different possible 1,5-hydrogen shifts. These rearrangements can lead to the formation of more stable 1,2- or 1,4-dihydronaphthalene (B28168) isomers from the initial this compound skeleton, effectively leading to aromatization of the system over time or upon further heating.

| Starting Compound/Intermediate | Rearrangement Type | Resulting Isomer(s) |

| o-Quinodimethane with cis substituents | 6-π Electrocyclization followed by 1,5-H shift | cis-Dihydronaphthalene |

| o-Quinodimethane with trans substituents | 6-π Electrocyclization followed by 1,5-H shift | Mixture of dihydronaphthalene isomers |

| This compound | 1,5-Hydrogen Shift | 1,2-Dihydronaphthalene (B1214177) / 1,4-Dihydronaphthalene |

Sigmatropic Rearrangements

Cope Rearrangements in Fluxional Systems

The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a fundamental process in the dynamic behavior of many fluxional molecules, including the relatives of this compound. wikipedia.org This rearrangement is responsible for the rapid interconversion of valence isomers in systems like bullvalene (B92710), where the molecule exists as a dynamic equilibrium of over a million tautomers. slideshare.netthieme-connect.de While this compound itself is not the primary example of a fluxional molecule undergoing continuous Cope rearrangements, its relationship with bullvalene highlights the significance of this process. wikipedia.org The conversion of this compound to bullvalene involves pathways where the potential for Cope rearrangements becomes realized in the bullvalene structure. thieme-connect.com

The study of fluxional systems often involves molecules that can be considered "shapeshifting" due to these low-energy rearrangements. researchgate.net The structural framework of these molecules, often featuring 1,5-diene moieties, is ideal for the concerted, thermally allowed Cope rearrangement. wikipedia.org The investigation into the degenerate rearrangements of molecules like bullvalene provides insight into the transition states and energy barriers of these processes, which are relevant to understanding the potential transformations of this compound. researchgate.netillinois.edu

Valence Isomerization and Tautomerism

Valence isomerization and tautomerism are central to the chemistry of this compound and its interconnectedness with other (CH)₁₀ isomers, most notably bullvalene.

The relationship between this compound and bullvalene is a classic example of valence isomerization. slideshare.net Bullvalene, a molecule with a unique cage-like structure, is known for its remarkable fluxionality, arising from rapid, degenerate Cope rearrangements that make all its carbon and hydrogen atoms equivalent on the NMR timescale at higher temperatures. slideshare.netwikipedia.org

Historically, the synthesis of bullvalene has been linked to this compound. In 1966, von Doering and Rosenthal demonstrated that the UV irradiation of cis-9,10-dihydronaphthalene (a tautomer of this compound) provides a pathway to bullvalene. wikipedia.orgthieme-connect.com Another route involves the thermal decomposition of Nenitzescu's hydrocarbon to produce this compound, which can then be photochemically converted to bullvalene. slideshare.netthieme-connect.com This interconversion highlights the close energetic relationship between these isomers.

The thermal reorganization of bullvalene can also lead to cis-9,10-dihydronaphthalene, demonstrating the reversibility of these valence isomerization processes under different conditions. researchgate.net The study of substituted bullvalenes further illuminates the dynamic equilibria between different positional isomers, which can be influenced by temperature. thieme-connect.de

Degenerate rearrangements, where a molecule rearranges into a structurally identical form, are a key feature of fluxional systems. While bullvalene is the archetypal example with over 1.2 million possible degenerate valence tautomers, the concept extends to related systems. thieme-connect.dewikipedia.org

In the context of dihydronaphthalenes, degenerate rearrangements can be observed in related structures. For instance, the thermal rearrangement of 1,2-dimethylenecyclobutane is a degenerate process. acs.org While this compound itself does not exhibit the extensive degenerate rearrangements of bullvalene, its potential to convert to such a system underscores the fine balance of stability and reactivity among these (CH)₁₀ isomers. The study of these rearrangements provides fundamental insights into the mechanisms of bond reorganization in these complex molecules. illinois.edu

Photoinduced Processes

Photochemistry plays a crucial role in the transformations of this compound and its isomers, providing pathways to energetically less accessible structures.

The photoisomerization of dihydronaphthalene derivatives to bullvalene is a well-established synthetic route. The UV irradiation of cis-4a,8a-dihydronaphthalene or its tautomer, cis-9,10-dihydronaphthalene, leads to the formation of bullvalene. wikipedia.orgthieme-connect.comrsc.org This photochemical approach was shown to provide improved yields of bullvalene compared to earlier methods. rsc.org

The mechanism of this photoisomerization is mechanistically related to other photochemical transformations of bicyclic hydrocarbon precursors. rsc.org For example, the UV irradiation of bicyclo[4.2.2]deca-2,4,7,9-tetraene also yields bullvalene cleanly. thieme-connect.de These reactions proceed through excited states where the electronic distribution facilitates the complex bond reorganizations required to form the cage-like structure of bullvalene.

| Precursor | Conditions | Product | Yield | Reference |

| cis-4a,8a-Dihydronaphthalene | UV irradiation | Bullvalene | - | thieme-connect.com |

| Bicyclo[4.2.2]deca-2,4,7,9-tetraene | UV irradiation | Bullvalene | 64% | thieme-connect.de |

| Cyclooctatetraene (B1213319) dimer | Photolysis | Bullvalene | Low | thieme-connect.de |

This table summarizes key photochemical routes to bullvalene from related precursors.

The photocyclization of aryl polyenes, including systems related to dihydronaphthalenes, often proceeds through the formation of transient dihydronaphthalene-like intermediates. yorku.camdpi.com For instance, the photocyclization of stilbene (B7821643) derivatives leads to the formation of unstable dihydrophenanthrene intermediates. dcu.ie

In the case of 1-aryl-1,3-butadienes, irradiation can lead to the formation of a 1,8a-dihydronaphthalene (B14525316) intermediate, which can then undergo further photochemical rearrangement, such as a 1,3-hydrogen shift, to yield a more stable 1,4-dihydronaphthalene. mdpi.com The specific pathways and the nature of the intermediates formed are highly dependent on the substitution pattern of the starting material and the reaction conditions. researchgate.netru.nl Computational studies have been employed to investigate the photochemical pathways and the role of intermediates in the photoisomerization of dihydronaphthalenes. These investigations help to elucidate the complex mechanisms involving excited states and conical intersections that govern the outcomes of these photoreactions.

Di-π-Methane Rearrangement in Dihydronaphthalene Derivatives

The di-π-methane (DPM) rearrangement is a photochemical reaction that transforms a 1,4-diene into a vinylcyclopropane. numberanalytics.com This rearrangement has been a subject of extensive study in the realm of organic photochemistry. nih.govacs.orgosti.gov In the context of dihydronaphthalene derivatives, this reaction provides a pathway to novel polycyclic structures.

Typically, the DPM rearrangement is induced by triplet sensitization. wisc.edu For instance, the irradiation of N-substituted 2-azabarrelenones, which are structurally related to dihydronaphthalene, in the presence of a sensitizer (B1316253) like thioxanthone or xanthone, leads to the formation of tricyclic azasemibullvalenones. rsc.orgrsc.org This reaction proceeds through a triplet excited state, which then decays to diradical intermediates. rsc.org The choice of sensitizer and irradiation wavelength (e.g., 366 nm or 420 nm) can be crucial for the efficiency of the rearrangement. rsc.orgrsc.org

While many acyclic 1,4-dienes are not amenable to the DPM rearrangement under triplet-sensitized conditions, detailed studies have shown that with the appropriate sensitizer, the reaction can be highly efficient. acs.org The success of the rearrangement is often dependent on the triplet energy of the sensitizer. acs.org For example, low-energy sensitizers have been shown to promote the DPM reaction in certain systems where high-energy sensitizers are ineffective. acs.org

The DPM rearrangement can also be a key step in the synthesis of complex molecules like semibullvalene and bullvalene. researchgate.netwikiwand.comwikipedia.org For instance, the photochemical rearrangement of cis-9,10-dihydronaphthalene is a known method for synthesizing bullvalene. wikipedia.org Similarly, derivatives of dihydronaphthalene can be precursors to semibullvalenes. google.comrsc.org

Table 1: Triplet-Sensitized Di-π-Methane Rearrangement of 2-Azabarrelenones rsc.orgrsc.org

| Starting Material | Sensitizer | Wavelength (nm) | Product | Yield (%) |

| N-Benzyl-2-azabarrelenone | Thioxanthone | 366 | N-Benzyl-azasemibullvalenone | 87 |

| N-Phenyl-2-azabarrelenone | Xanthone | 420 | N-Phenyl-azasemibullvalenone | 75 |

| N-Methyl-2-azabarrelenone | Thioxanthone | 366 | N-Methyl-azasemibullvalenone | 63 |

Thermal Rearrangements

Bond Shifting Mechanisms in Annulene Precursors

This compound is a valence isomer of acs.organnulene, a molecule of significant theoretical interest due to its potential aromaticity. wikipedia.orgamazonaws.comsemanticscholar.org The thermal interconversion between dihydronaphthalene derivatives and annulenes involves complex bond-shifting mechanisms. researchgate.netnih.gov For instance, the 6-π electrocyclization of different isomers of acs.organnulene can yield either cis- or trans-4a,8a-dihydronaphthalene. researchgate.net The all-cis configuration of acs.organnulene is proposed to first undergo bond-shifting to a naphthalene-like conformation before cyclizing to the cis-dihydronaphthalene. researchgate.net

Computational studies have been instrumental in elucidating the mechanisms of these bond-shifting and conformational changes. nih.govorcid.orgresearchgate.net These studies have explored the energy barriers for various isomerization pathways, including those involving Möbius aromatic and antiaromatic transition states. researchgate.net The stability and reactivity of these annulene precursors are highly dependent on their specific conformations and substitution patterns. amazonaws.comsemanticscholar.orgresearchgate.net For example, the introduction of a methylene (B1212753) bridge to create 1,6-methano acs.organnulene enforces planarity and induces aromatic character. wikipedia.org

Ring-Opening and Closing Equilibria